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Overview
Description
®-1-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups These groups are known for their significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and metabolic resistance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the formation of the trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups make it a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, ®-1-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is studied for its potential therapeutic properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to degradation .
Mechanism of Action
The mechanism of action of ®-1-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Known for its use as a trifluoromethylating agent.
Trifluoromethylated Amines: Used in various synthetic applications.
Perfluoroalkyl Phenyl Sulfones: Similar in structure and used in similar applications.
Uniqueness
What sets ®-1-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide apart is its combination of trifluoromethyl groups with the isoquinoline moiety, providing unique chemical and biological properties.
Properties
Molecular Formula |
C20H18F6N2O |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C20H18F6N2O/c1-12(19(21,22)23)27-18(29)28-11-10-13-4-2-3-5-16(13)17(28)14-6-8-15(9-7-14)20(24,25)26/h2-9,12,17H,10-11H2,1H3,(H,27,29)/t12-,17+/m0/s1 |
InChI Key |
OGMWZDQYXGKSBP-YVEFUNNKSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC(=O)N1CCC2=CC=CC=C2[C@H]1C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CC(C(F)(F)F)NC(=O)N1CCC2=CC=CC=C2C1C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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